molecular formula C13H16N2O4S B2374841 N-(tert-butyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide CAS No. 354786-20-2

N-(tert-butyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide

Cat. No.: B2374841
CAS No.: 354786-20-2
M. Wt: 296.34
InChI Key: BAFKNUZNPLEHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C13H16N2O4S and its molecular weight is 296.34. The purity is usually 95%.
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Scientific Research Applications

Novel Pharmacological Agents

  • Compounds with a 1,2-isothiazolidine-1,1-dioxide (gamma-sultam) skeleton, which share structural similarities with "N-(tert-butyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide," have been identified as potent inhibitors of cyclooxygenase (COX)-2 and 5-lipoxygenase (5-LO). These compounds have shown effectiveness in various animal arthritic models without ulcerogenic activities, suggesting potential as antiarthritic drugs (Inagaki et al., 2000).

Chemical Synthesis and Reactions

  • The synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives involves reactions with 2-cyanoacetamide, highlighting techniques in organic synthesis that could be relevant to the manipulation and study of similar compounds (Shatsauskas et al., 2017).
  • Research on the photochemical and thermal rearrangement of oxaziridines provides insights into the stereoelectronic control theory, which might be applicable to understanding the reactivity and transformation of "this compound" under various conditions (Lattes et al., 1982).

Properties

IUPAC Name

N-tert-butyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-13(2,3)14-11(16)8-15-12(17)9-6-4-5-7-10(9)20(15,18)19/h4-7H,8H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFKNUZNPLEHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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